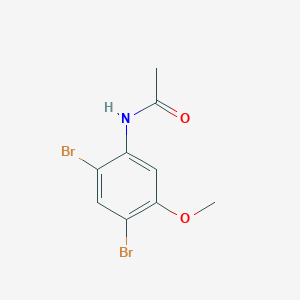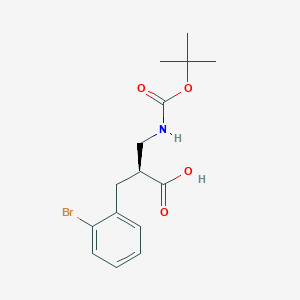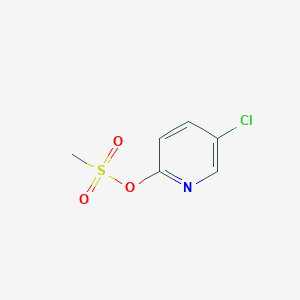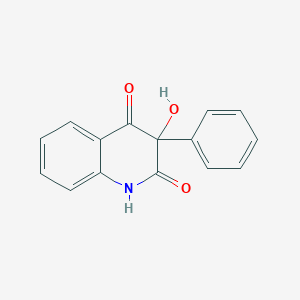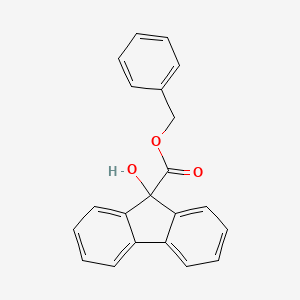
Benzyl 9-hydroxyfluorene-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 9-hydroxyfluorene-9-carboxylate is an organic compound with the molecular formula C21H16O3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a benzyl ester group attached to the 9-hydroxyfluorene-9-carboxylate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl 9-hydroxyfluorene-9-carboxylate can be synthesized through several methods. One common approach involves the esterification of 9-hydroxyfluorene-9-carboxylic acid with benzyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is conducted under reflux conditions to facilitate the formation of the ester bond .
Another method involves the reaction of 9-hydroxyfluorene-9-carboxylic acid with benzyl chloride in the presence of a base, such as pyridine or triethylamine. This method also results in the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions as described above. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 9-hydroxyfluorene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 9-ketofluorene-9-carboxylate or 9-carboxyfluorene-9-carboxylate.
Reduction: Formation of benzyl 9-hydroxyfluorene-9-methanol.
Substitution: Formation of various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 9-hydroxyfluorene-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of benzyl 9-hydroxyfluorene-9-carboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Hydroxyfluorene-9-carboxylic acid: Lacks the benzyl ester group, making it less lipophilic.
Benzyl 9-ketofluorene-9-carboxylate: Contains a ketone group instead of a hydroxyl group, altering its reactivity.
Benzyl 9-hydroxyfluorene-9-methanol: Contains an alcohol group instead of a carboxylate group, affecting its solubility and reactivity.
Uniqueness
Benzyl 9-hydroxyfluorene-9-carboxylate is unique due to its combination of a benzyl ester group and a hydroxyl group on the fluorene core. This structural arrangement imparts specific chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C21H16O3 |
|---|---|
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
benzyl 9-hydroxyfluorene-9-carboxylate |
InChI |
InChI=1S/C21H16O3/c22-20(24-14-15-8-2-1-3-9-15)21(23)18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13,23H,14H2 |
InChI-Schlüssel |
CMQXSSBMCCNCDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991639.png)
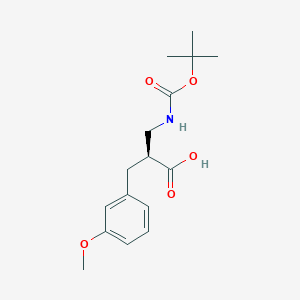
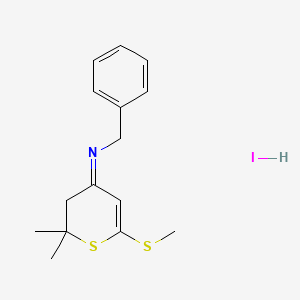
![3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)

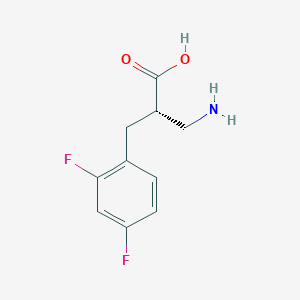
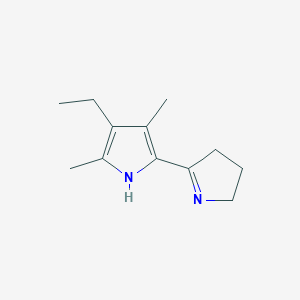
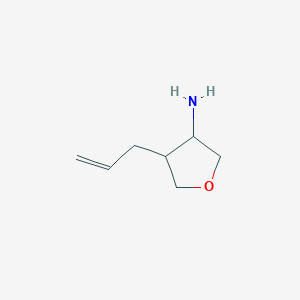
![Ethyl 6-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13991682.png)
